lithium;pyridine-2-sulfinate
Description
Lithium pyridine-2-sulfinate is an organometallic compound characterized by a pyridine ring substituted with a sulfinate group (SO₂⁻) at the 2-position, coordinated to a lithium cation. Its molecular formula is typically C₅H₄LiNO₂S (or modified with substituents, e.g., C₆H₈LiNO₂S for 4-methyl derivatives) . This compound is synthesized via lithiation reactions, such as the treatment of brominated pyridines with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by reaction with sulfinating agents like thionyl imidazole (TIMSO) . Key applications include its role in palladium-catalyzed desulfinative cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds under transition-metal-free conditions .
Properties
IUPAC Name |
lithium;pyridine-2-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Li/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSDMAVIVGGBIO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=NC(=C1)S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4LiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Overview
The sulfur dioxide adduct TIMSO (Sulfur Dioxide 1-Methylpyrrolidine Adduct) enables a one-step synthesis of lithium pyridine-2-sulfinate from halogenated pyridines. In a representative procedure, 5-bromo-2-methoxypyridine reacts with butyllithium at -78°C in THF, followed by TIMSO addition at room temperature.
Procedural Details
A solution of 5-bromo-2-methoxypyridine (1.00 g, 5.32 mmol) in THF (30 mL) is cooled to -78°C under nitrogen. Butyllithium (ca. 1.6 M in hexane, 3.66 mL, 5.85 mmol) is added dropwise, and the mixture is stirred for 40 minutes. TIMSO (1.06 g, 6.38 mmol) is introduced, and the reaction is warmed to room temperature for 30 minutes. The product precipitates as a white solid, which is isolated by filtration and washed with acetone and diethyl ether to yield lithium 6-methoxypyridine-3-sulfinate (895 mg, 94%).
Optimization and Limitations
Key factors include:
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Temperature control : Strict maintenance of -78°C during lithiation prevents side reactions.
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Stoichiometry : A 10% excess of TIMSO ensures complete conversion.
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Solvent choice : THF provides optimal solubility for intermediates.
This method is highly efficient but limited to substrates compatible with low-temperature lithiation.
Copper-Mediated Coupling with SMOPS
Reaction Design
Sodium 1-methyl 3-sulfinopropanoate (SMOPS) serves as a sulfinate source in copper-catalyzed couplings with halopyridines. For example, 2-bromo-6-methoxypyridine reacts with SMOPS (3.0 equiv) and CuI (3.0 equiv) in DMSO at 110°C for 12 hours.
Stepwise Synthesis
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Coupling : 2-Bromo-6-methoxypyridine (300 mg, 1.0 mmol), SMOPS (522 mg, 3.0 mmol), and CuI (571 mg, 3.0 mmol) in DMSO (2 mL) are heated under nitrogen.
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Workup : The mixture is diluted with ethyl acetate, filtered through silica, and washed with water and brine.
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Cation exchange : The sodium sulfinate product is treated with lithium methoxide (25% in MeOH) to yield the lithium salt.
Yield and Scalability
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Initial coupling achieves 80% yield (207 mg) of the sodium sulfinate.
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Cation exchange proceeds quantitatively, but the overall yield depends on the purity of intermediates.
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Scalability is demonstrated at 10 mmol scale with consistent yields.
Thiol Oxidation Followed by Cation Exchange
Oxidation of Pyridine-2-Thiol
Pyridine-2-thiol (499.5 mg, 4.5 mmol) is oxidized with hydrogen peroxide (30%) in methanol/water at 0°C. After 30 minutes, sodium hydroxide is added to precipitate sodium pyridine-2-sulfinate (504.9 mg, 69%).
Lithium Salt Preparation
The sodium sulfinate is dissolved in methanol, and lithium methoxide (1.1 equiv) is added. Stirring for 1 hour followed by solvent removal yields lithium pyridine-2-sulfinate as a hygroscopic solid.
Practical Considerations
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Oxidation efficiency : Excess H₂O₂ (2.5 equiv) ensures complete conversion.
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Moisture sensitivity : The lithium salt requires storage under inert atmosphere due to rapid hydrolysis.
Comparative Analysis of Methods
| Parameter | TIMSO Method | SMOPS Method | Thiol Oxidation |
|---|---|---|---|
| Yield | 94% | 80% | 69% |
| Temperature Range | -78°C to RT | 110°C | 0°C to RT |
| Scalability | >5 mmol | >10 mmol | >20 mmol |
| Purification Complexity | Moderate | High | Low |
Mechanistic Insights
TIMSO Pathway
Butyllithium deprotonates the pyridine, generating a lithiated intermediate that reacts with TIMSO’s sulfinate group. The 1-methylpyrrolidine byproduct remains inert, simplifying purification.
Chemical Reactions Analysis
“lithium;pyridine-2-sulfinate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Scientific Research Applications
Nucleophilic Coupling Reactions
Lithium pyridine-2-sulfinate serves as an effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. This application is particularly important in the pharmaceutical industry, where it addresses challenges faced with traditional methods such as the Suzuki–Miyaura reaction, which often struggles with pyridine derivatives due to stability and efficiency issues .
Key Findings:
- Cross-Coupling Efficiency: Studies indicate that replacing pyridine-2-boronates with lithium pyridine-2-sulfinates improves reaction efficiency and yields. This method has been successfully applied to create a variety of substituted pyridines, demonstrating high yields even with electron-donating and -withdrawing substituents .
- Stability: Lithium pyridine-2-sulfinate exhibits remarkable stability under ambient conditions, making it suitable for long-term storage and use in library synthesis for medicinal chemistry .
Medicinal Chemistry Applications
The incorporation of lithium pyridine-2-sulfinate in drug development has been noteworthy. It has been utilized in the synthesis of medicinally relevant compounds, including derivatives of varenicline (Chantix) and mepyramine (Anthisan), which target various medical conditions such as smoking cessation and allergies .
Case Study: Varenicline Derivatives
- Researchers employed lithium pyridine-2-sulfinate to synthesize chlorinated derivatives of varenicline, showcasing its ability to facilitate complex transformations necessary for drug development .
Comparative Analysis of Sulfinates
Lithium pyridine-2-sulfinate can be compared with other sulfinates to highlight its unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Lithium Pyridine-3-Sulfinate | Pyridine sulfinate | Higher reactivity in certain coupling reactions |
| Sodium Pyridine-2-Sulfinate | Pyridine sulfinate | Different solubility characteristics |
| Potassium Pyridine-2-Sulfinate | Pyridine sulfinate | Often used as an alternative base in reactions |
| Benzene Sulfinate | Aromatic sulfinate | Non-pyridine based; different reactivity profile |
Lithium pyridine-2-sulfinate stands out due to its specific reactivity patterns and stability, making it particularly effective in palladium-catalyzed reactions compared to its sodium or potassium counterparts .
Mechanism of Action
The mechanism of action of “lithium;pyridine-2-sulfinate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but generally, it influences biochemical processes at the molecular level .
Comparison with Similar Compounds
Sodium Pyridine-2-Sulfinate
Sodium pyridine-2-sulfinate (C₅H₄NNaO₂S, MW 165.15) is a closely related analogue. Key differences include:
- Counterion Effects : Sodium salts are generally more stable under ambient conditions compared to lithium derivatives. For example, sodium pyridine-2-sulfinate can be stored for months without significant degradation, whereas lithium analogues may require stricter inert-atmosphere handling .
- Reactivity : In Pd-catalyzed cross-coupling, sodium sulfinates require higher equivalents (2.0 equiv.) compared to lithium derivatives (1.2 equiv.) due to differences in solubility and transmetallation efficiency .
- Synthesis : Sodium derivatives are often prepared via direct sulfination of pyridine, bypassing the need for cryogenic conditions .
Table 1: Sodium vs. Lithium Pyridine-2-Sulfinate
Substituted Pyridine-2-Sulfinates
Substituents on the pyridine ring significantly alter reactivity and applications:
(a) 6-(tert-Butyl)pyridine-2-sulfinate
- Synthesis : Lithiation of 2-bromo-6-(tert-butyl)pyridine with n-BuLi yields this derivative in 93% isolated yield .
- Application : Demonstrates 72% yield in Pd-catalyzed coupling with 1-fluoronaphthalene, highlighting steric tolerance of the bulky tert-butyl group .
(b) 4-Methylpyridine-2-sulfinate
- Molecular Formula: C₆H₈LiNO₂S (MW 165.14) .
- Reactivity : The electron-donating methyl group enhances nucleophilicity, favoring cross-coupling with electron-deficient aryl halides.
(c) Fluoro- and Methoxy-Substituted Derivatives
- 3-Fluoro-6-methoxy Derivative (C₆H₇FLiNO₃S, MW 199.12): The electron-withdrawing fluoro group increases electrophilicity, while methoxy improves solubility in polar solvents .
- 6-Methoxy-2-methyl Derivative (C₇H₁₀LiNO₃S, MW 195.16): Used in pharmaceutical intermediates due to balanced electronic effects .
Table 2: Substituent Effects on Reactivity
Carbocyclic Sulfinates vs. Pyridine-2-Sulfinates
indicates that pyridine-2-sulfinates undergo faster SO₂ extrusion compared to carbocyclic analogues (e.g., benzene sulfinates). The pyridine nitrogen stabilizes intermediates via coordination to Pd, accelerating transmetallation .
Q & A
Basic Research Questions
Q. How is lithium pyridine-2-sulfinate synthesized and characterized in academic research?
- Methodology :
- Synthesis : Lithium pyridine-2-sulfinate is typically synthesized via metathesis reactions. For example, sodium pyridine-2-sulfinate (prepared by sulfination of pyridine derivatives) is reacted with lithium salts (e.g., LiCl) in polar aprotic solvents like THF or DMF under inert conditions.
- Characterization : Key techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure, high-resolution mass spectrometry (HRMS) for molecular weight verification, and elemental analysis for purity. Column chromatography (silica gel) is commonly used for purification .
- Data Table :
| Reaction Step | Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Sulfinate Formation | NaH, DMF, 0°C | 85 | NMR, HRMS |
| Lithium Exchange | LiCl, THF, RT | 92 | Elemental Analysis, NMR |
Q. What experimental design principles ensure reproducibility in studies involving lithium pyridine-2-sulfinate?
- Methodology :
- Detailed Protocols : Document solvent purity, reaction temperatures, and inert atmosphere conditions. For example, specify degassing methods for solvents and moisture-free handling.
- Validation : Include control experiments (e.g., blank reactions without catalysts) and replicate trials to confirm consistency. Reference peer-reviewed procedures, such as those in the Beilstein Journal of Organic Chemistry, which emphasize full experimental disclosure for replication .
Q. Which purification techniques are optimal for isolating lithium pyridine-2-sulfinate?
- Methodology :
- Chromatography : Silica gel column chromatography with eluents like ethyl acetate/hexane mixtures is standard.
- Recrystallization : Use solvents such as ethanol or acetonitrile for high-purity crystalline products. Monitor purity via melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers resolve conflicting data on reaction mechanisms involving lithium pyridine-2-sulfinate?
- Methodology :
- Systematic Analysis : Compare kinetic data (e.g., rate constants under varying temperatures) and isotopic labeling (e.g., deuterated substrates) to trace reaction pathways.
- Computational Modeling : Employ density functional theory (DFT) to predict intermediates and transition states. Cross-validate with experimental spectroscopic data (e.g., in situ IR monitoring) .
- Case Study : Discrepancies in sulfinate cross-coupling yields were resolved by identifying trace oxygen as a catalyst deactivator, confirmed via controlled inert-atmosphere experiments .
Q. What strategies optimize reaction conditions for lithium pyridine-2-sulfinate in cross-coupling reactions?
- Methodology :
- Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMSO vs. THF), temperature (RT vs. 60°C), and stoichiometric ratios.
- Catalyst Selection : Evaluate transition-metal-free conditions (e.g., iodine-mediated coupling) versus palladium catalysts. Monitor yields and byproduct formation via GC-MS .
- Data Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| THF | None | 25 | 72 | <5% |
| DMF | Pd(PPh₃)₄ | 60 | 88 | 10% |
Q. How can computational methods predict the reactivity of lithium pyridine-2-sulfinate in novel reactions?
- Methodology :
- Quantum Chemistry : Calculate frontier molecular orbitals (FMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects and ligand exchange dynamics. Validate predictions with experimental kinetic data .
Methodological Best Practices
- Data Integrity : Maintain raw data logs (e.g., NMR spectra, chromatograms) and share via repositories like Zenodo to enable peer validation .
- Literature Synthesis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions and align hypotheses with existing gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
